2-((2-Phenylpyrimidin-4-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)8-17-10-6-7-13-12(14-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMNYJJBMNTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenylpyrimidin-4-ylamine and thioacetic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are often carried out using nitric acid, bromine, or chlorine.
Major Products Formed:
Oxidation: 2-((2-Phenylpyrimidin-4-yl)thio)sulfoxide and 2-((2-Phenylpyrimidin-4-yl)thio)sulfone.
Reduction: 2-((2-Phenylpyrimidin-4-yl)thiol).
Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent, particularly due to its structural similarity to known kinase inhibitors. Research indicates that derivatives of pyrimidine compounds, including 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid, exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: CDK Inhibition
A study demonstrated that a series of pyrazolopyrimidine derivatives showed IC50 values ranging from 45 to 97 nM against various cancer cell lines, including MCF-7 and HCT-116. The most promising compound exhibited dual activity against CDK2 and significant cytotoxicity, indicating a potential therapeutic application in cancer treatment .
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| 14 | MCF-7 | 57 | Inhibitory |
| 15 | HCT-116 | 81 | Inhibitory |
| 14 | HepG-2 | 119 | Moderate |
Antitubercular Activity
Research has also explored the antitubercular properties of compounds related to this compound. A phenotypic screening of a compound library identified several pyrimidine derivatives with potent activity against Mycobacterium tuberculosis (Mtb). These compounds were found to disrupt iron homeostasis in Mtb, suggesting a novel mechanism of action.
Case Study: Mechanism of Action
The structure–activity relationship (SAR) studies revealed that certain modifications on the pyrimidine scaffold enhanced the potency against Mtb while maintaining favorable physicochemical properties .
| Compound | MIC (μM) | Resistance Mechanism |
|---|---|---|
| 1 | <2 | None observed |
| 2 | <1 | MmpL3 mutation |
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of compounds based on the pyrimidine scaffold. The modifications on the phenyl and pyrimidine rings can significantly influence biological activity.
Key Findings in SAR Studies
- Substituents on Pyrimidine Ring : Variations in substituents can alter binding affinity to target enzymes.
- Hydrophobic Interactions : Compounds with increased hydrophobic character often exhibit enhanced cellular permeability.
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds are essential for their development as therapeutic agents. Studies have indicated that derivatives maintain suitable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table: ADME Properties of Selected Compounds
| Compound | Solubility (mg/mL) | Bioavailability (%) | Half-life (h) |
|---|---|---|---|
| A | 0.5 | 75 | 4 |
| B | 1.0 | 80 | 5 |
Mechanism of Action
The mechanism by which 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | logP |
|---|---|---|---|---|
| This compound | -6.2 | -1.8 | 4.4 | 2.4 |
| QAC-1 | -5.9 | -1.5 | 4.4 | 2.5 |
| 2-(Phenylthio)pyrimidine-4-carboxylic acid | -6.5 | -2.1 | 4.4 | 1.8 |
Research Findings
- Synthetic Accessibility : Thioacetic acid derivatives are readily synthesized via nucleophilic substitution, with yields >90% under optimized conditions .
- Biological Activity : Acetamide derivatives (e.g., Compound 26) exhibit superior kinase inhibition due to halogen bonding, while carboxylic acid forms (e.g., 3c) act as covalent inhibitors .
- Toxicity-Solubility Trade-off : Sodium salts (QAC-5) enhance solubility but increase toxicity by 20%, limiting in vivo applications .
- Electronic Effects : Fluorine substituents improve metabolic stability without compromising binding affinity .
Biological Activity
2-((2-Phenylpyrimidin-4-yl)thio)acetic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenylpyrimidine derivatives with thiol-containing reagents under acidic or basic conditions. The process can be optimized for yield and purity through various reaction conditions.
General Reaction Scheme:
- Starting Materials : 2-phenylpyrimidine and thiol compound.
- Reaction Conditions : Acidic or basic medium, temperature control.
- Yield : Generally reported yields range from 60% to 80% depending on the specific conditions employed.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research has shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. In vitro studies have reported IC50 values in the low micromolar range, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib.
Anticancer Activity
In vitro assays have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanism of action for this compound includes:
- Inhibition of COX Enzymes : Leading to decreased production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species Generation : Potentially contributing to its anticancer effects by inducing oxidative stress in cancer cells.
Case Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced inflammation compared to control groups, demonstrating its therapeutic potential in inflammatory diseases .
Case Study 2: Anticancer Efficacy
A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value around 15 μM, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residues.
- Temperature Control : Excessive heat (>80°C) risks decomposition; monitor via TLC/HPLC .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
Basic: How can solubility challenges of this compound be addressed in biological assays?
Answer:
Solubility in aqueous buffers is often limited due to the hydrophobic phenylpyrimidine moiety. Strategies include:
- Salt Formation : Convert to sodium/potassium salts via neutralization with NaOH/KOH (e.g., 1:1 molar ratio in aqueous ethanol), enhancing water solubility .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain biocompatibility .
- pH Adjustment : Solubility increases in mildly alkaline conditions (pH 7.4–8.5) due to deprotonation of the acetic acid group .
Advanced: How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?
Answer:
Modifications alter lipophilicity, target binding, and toxicity:
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance metabolic stability but may increase cytotoxicity .
- Alkoxy Substituents (e.g., -OCH₃): Improve water solubility and reduce toxicity by lowering membrane permeability .
- Phenyl Group Positioning : The 2-phenyl group on pyrimidine is critical for π-π stacking interactions with enzyme active sites (e.g., kinases) .
Q. Example Data :
| Substituent | log P* | IC₅₀ (μM)† | Toxicity (Sperm Motility Reduction) |
|---|---|---|---|
| -H | 2.1 | 10.2 | 15–20% |
| -OCH₃ | 1.8 | 12.5 | <5% |
| -Cl | 2.5 | 8.7 | 25–30% |
| *Calculated via quantum chemical methods ; †Enzyme inhibition assay. |
Advanced: What methodologies are recommended to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., CLIA for enzymatic activity, OECD guidelines for toxicity) .
- Purity Verification : Characterize compounds via HPLC (>95% purity), NMR, and HRMS to exclude confounding impurities .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Case Study : Discrepancies in toxicity data for sodium salts vs. free acids can arise from differences in bioavailability. Sodium salts show higher cellular uptake but greater cytotoxicity due to ionized forms .
Advanced: How can computational tools predict the toxicity and bioavailability of derivatives?
Answer:
- Lipinski’s Rule of Five : Screen for drug-likeness (molecular weight <500, log P <5, H-bond donors <5, acceptors <10) .
- QSAR Models : Predict toxicity using descriptors like log D (pH 7.4) and polar surface area. For example, alkoxy derivatives (log D <2) show lower membrane penetration and toxicity .
- Molecular Docking : Identify off-target interactions (e.g., with cytochrome P450 enzymes) to prioritize safer analogs .
Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
